molecular formula C24H32O6 B7765685 Schizandrin A CAS No. 69176-53-0

Schizandrin A

Cat. No. B7765685
CAS RN: 69176-53-0
M. Wt: 416.5 g/mol
InChI Key: JEJFTTRHGBKKEI-OKILXGFUSA-N
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Description

Schizandrin A is a lignan found in Schisandra rubriflora, Schisandra sphenanthera, and Schisandra chinensis . It is a tannin with the IUPAC name 3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo [10.4.0.02,7]hexadeca-1 (16),2,4,6,12,14-hexaen-9-ol . This compound exhibits various biological activities, including sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties .


Synthesis Analysis

This compound is one of the primary active compounds within the traditional medicinal plant Schisandra chinensis . The schisandrin content serves as the benchmark for assessing the quality of Schisandra chinensis . A new series of Schizandrin derivatives were synthesized utilizing the C-9 position of the Schizandrin core .


Molecular Structure Analysis

The molecular formula of this compound is C24H32O7 . It is the most prevalent lignan constituent in Schisandra chinensis .


Physical And Chemical Properties Analysis

This compound is a white crystal, soluble in DMSO, slightly soluble in methanol, ethanol . The molecular weight of this compound is 432.51 g/mol .

Scientific Research Applications

  • Neuroprotective Effects :

    • Schizandrin A has been shown to ameliorate cognitive impairments induced by oestrogen deficiency in rats, suggesting potential benefits in treating memory-related disorders (Jiang et al., 2015).
    • It also exhibits neuroprotective effects in Alzheimer's disease models by modulating microglial polarization and reducing apoptosis in brain tissues (Wang et al., 2021).
    • This compound reversed memory impairment in rats, potentially by enhancing cholinergic function, suggesting its use in treating memory deficits (Egashira et al., 2008).
  • Cancer Treatment Applications :

    • In breast cancer cell lines, this compound inhibited cellular phenotypes by repressing miR-155, indicating its potential as a therapeutic agent (Yan & Guo, 2020).
    • It induced cell cycle arrest and apoptosis in non-small cell lung cancer cells, suggesting its effectiveness in inhibiting cancer cell proliferation (Zhu et al., 2021).
  • Anti-Inflammatory Properties :

    • This compound inhibited the release of inflammatory cytokines in a cell model of myocarditis, indicating its potential in treating inflammatory diseases (Zhang et al., 2019).
    • It also exhibited protective effects against LPS-induced sepsis through inhibition of the TLR4/NF-κB/MyD88 signaling pathway (Xu et al., 2018).

Mechanism of Action

Schizandrin A exhibits its effectiveness across various liver diseases while maintaining a favorable safety profile . It has been shown to reduce LPS-induced production of nitric oxide (NO), IL-6, and TNF-α and apoptosis in primary mouse microglial cells . It also induced the activation of the PI3K/Akt pathway and concurrently inhibited NOX2 expression in acute myocardial ischemia (AMI) mice as well as in H9c2 cells subjected to oxygen–glucose deprivation (OGD) .

Future Directions

Future investigations into Schizandrin A should prioritize understanding the molecular mechanisms underlying its pharmacological effects and the identification of specific targets . It could potentially be used as a therapeutic target drug for brain ischemia and related diseases .

properties

IUPAC Name

(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJFTTRHGBKKEI-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219222
Record name (-)-Deoxyschizandrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61281-38-7, 69176-53-0
Record name Schizandrin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Deoxyschizandrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Deoxyschizandrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCHISANDRIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74XQL5DO3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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